N-[2-(4-propylphenoxy)ethyl]acetamide
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Overview
Description
“N-[2-(4-propylphenoxy)ethyl]acetamide” is a chemical compound with the linear formula C13H19NO2 . It has a molecular weight of 221.302 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notation: CCCc1ccc(cc1)OCCNC(=O)C . The InChI representation is: InChI=1S/C13H19NO2/c1-3-4-12-5-7-13(8-6-12)16-10-9-14-11(2)15/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) .Scientific Research Applications
Chemical Synthesis and Catalysis
- Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the complete natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights the compound's role in synthesizing biologically active molecules (Deepali B Magadum & G. Yadav, 2018).
Pharmacological Applications
- Pharmacological Assessment of Novel Acetamide Derivatives : Novel acetamide derivatives have been assessed for their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, indicating the potential of these compounds in medicinal chemistry (P. Rani et al., 2016).
- Anticancer, Anti-Inflammatory, and Analgesic Activities : The development of new chemical entities, such as 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, has shown potential as anticancer, anti-inflammatory, and analgesic agents (P. Rani et al., 2014).
Biochemical Research
- Antimicrobial Evaluation : The synthesis and antimicrobial evaluation of novel imines and thiazolidinones derived from acetamide compounds underline their relevance in developing new antibacterial and antifungal agents (N. Fuloria et al., 2009).
- Anticancer Drug Development : The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for anticancer activity against specific receptors demonstrate the role of acetamide derivatives in targeted drug design (Gopal Sharma et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-propylphenoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-4-12-5-7-13(8-6-12)16-10-9-14-11(2)15/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYDVTMVHGQPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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